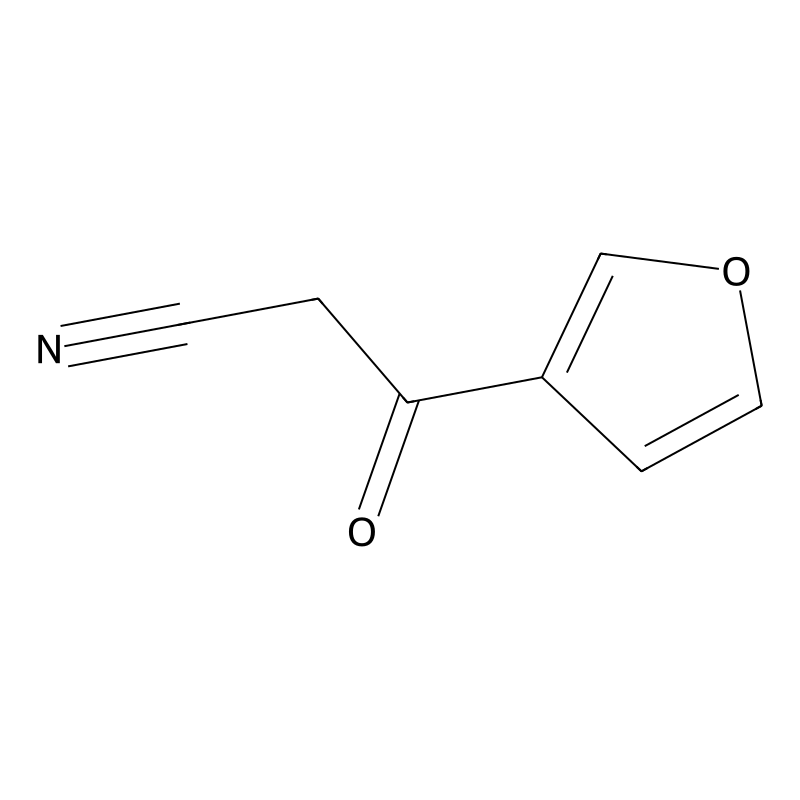

3-(Furan-3-yl)-3-oxopropanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential applications based on structure: Due to the presence of a furan ring and a cyanoacetyl group, 3-(Furan-3-yl)-3-oxopropanenitrile might hold potential for research in various areas. The furan ring is a common functional group found in many biologically active molecules, while the cyanoacetyl group can participate in various chemical reactions. However, specific research exploring these possibilities haven't been documented in readily available sources.

- Search for recent research: Scientific databases like ScienceDirect, Scopus, or Google Scholar can be used to search for recent publications mentioning 3-(Furan-3-yl)-3-oxopropanenitrile. These databases might reveal ongoing research efforts or potential applications for this compound.

Further Exploration:

- Chemical suppliers like Sigma-Aldrich offer 3-(Furan-3-yl)-3-oxopropanenitrile, potentially indicating its use in some research fields. However, the specific applications aren't provided by the suppliers.

- Patent databases might also be explored to identify potential applications for 3-(Furan-3-yl)-3-oxopropanenitrile. Patents often describe novel uses of chemical compounds.

3-(Furan-3-yl)-3-oxopropanenitrile is an organic compound characterized by a furan ring attached to a cyanoacetyl moiety. It has the molecular formula C₇H₅NO₂ and a molecular weight of approximately 135.12 g/mol. The compound features a nitrile group (-C≡N) at one end and a ketone functional group (C=O) adjacent to the furan ring, making it a versatile intermediate in organic synthesis. Its structure can be represented as follows:

textO || C - C - C≡N | Furan

This compound is of interest in various fields of chemistry due to its potential applications in pharmaceuticals and materials science.

- Knoevenagel Condensation: This reaction involves the condensation of aldehydes with the compound to form α,β-unsaturated carbonyl compounds. The reaction typically requires a base catalyst.

- Michael Addition: The compound can act as an electrophile in Michael addition reactions, where nucleophiles attack the β-position of the compound, leading to diverse products.

- Cyclization Reactions: It can undergo cyclization to form various heterocyclic compounds when reacted with suitable reagents, enhancing its utility in synthesizing complex molecules .

The biological activity of 3-(Furan-3-yl)-3-oxopropanenitrile has been explored in various studies, indicating potential pharmacological properties. Similar compounds have shown anti-inflammatory, antimicrobial, and anticancer activities. For instance, derivatives of oxopropanenitrile have been investigated for their ability to inhibit specific enzymes related to cancer proliferation and inflammation .

Several synthetic routes have been developed for the preparation of 3-(Furan-3-yl)-3-oxopropanenitrile:

- Multi-component Reactions: A notable method involves the one-pot synthesis using furan derivatives and cyanoacetyl compounds, often under mild conditions to enhance yield and selectivity.

- Cyclization from Precursors: Starting from furan-containing precursors and introducing cyano groups through nucleophilic substitution or addition reactions can yield this compound effectively .

- Base-Catalyzed Reactions: Using bases such as sodium hydride or lithium diisopropylamide can facilitate the formation of the desired nitrile from corresponding ketones or aldehydes .

The applications of 3-(Furan-3-yl)-3-oxopropanenitrile are diverse:

- Pharmaceuticals: It serves as an intermediate for synthesizing bioactive molecules, particularly those targeting cancer and inflammatory diseases.

- Material Science: The compound's unique structure allows it to be used in developing conducting polymers and other advanced materials .

Interaction studies involving 3-(Furan-3-yl)-3-oxopropanenitrile focus on its reactivity with various biological targets:

- Enzyme Inhibition: Research has indicated that derivatives can inhibit enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory processes.

- Receptor Binding: Studies suggest potential interactions with specific receptors in cellular pathways related to cancer growth, although further research is needed to elucidate these mechanisms fully .

Several compounds share structural similarities with 3-(Furan-3-yl)-3-oxopropanenitrile, each possessing unique properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 3-(Indol-3-yl)-3-oxopropanenitrile | Indole derivative | Anticancer activity reported |

| 3-(Thienyl)-3-oxopropanenitrile | Thiophene derivative | Potential antimicrobial properties |

| 3-(Pyridin-2-yl)-3-oxopropanenitrile | Pyridine derivative | Exhibits neuroprotective effects |

These compounds are distinguished by their heteroatom substitutions (furan, indole, thiophene) which influence their reactivity and biological activity. The presence of different heterocycles allows for varied interactions within biological systems, making them valuable in drug discovery and development.